6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

NSD2 Inhibition Medicinal Chemistry Structure-Activity Relationship

The compound 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine, referenced in patent literature as a piperidinyl-methylpurine pyrimidine, is a heterocyclic small molecule with a molecular formula of C17H21N7O and a molecular weight of 339.40 g/mol. Its structure comprises a 9H-purine core linked via a piperidine ring to a 5,6-dimethylpyrimidin-4-yloxy-methyl substituent.

Molecular Formula C17H21N7O
Molecular Weight 339.403
CAS No. 2309775-08-2
Cat. No. B2788038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine
CAS2309775-08-2
Molecular FormulaC17H21N7O
Molecular Weight339.403
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3NC=N4)C
InChIInChI=1S/C17H21N7O/c1-11-12(2)18-8-23-17(11)25-7-13-3-5-24(6-4-13)16-14-15(20-9-19-14)21-10-22-16/h8-10,13H,3-7H2,1-2H3,(H,19,20,21,22)
InChIKeySNTUKEFKUFNVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine (CAS 2309775-08-2) Classification and Structural Profile


The compound 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine, referenced in patent literature as a piperidinyl-methylpurine pyrimidine, is a heterocyclic small molecule with a molecular formula of C17H21N7O and a molecular weight of 339.40 g/mol [1]. Its structure comprises a 9H-purine core linked via a piperidine ring to a 5,6-dimethylpyrimidin-4-yloxy-methyl substituent. This specific configuration is foundational to its classification as a potential NSD2 histone methyltransferase inhibitor, a mechanism of action described for the broader chemical series in patent WO2023230038A1 [2].

Why Generic Substitution Is Not Advisable for 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine Derivatives


The biological activity of compounds within the piperidinyl-methylpurine pyrimidine class is highly sensitive to even minor structural modifications, making simple generic substitution unreliable. The patent WO2023230038A1 establishes that the specific combination of the purine core, the piperidine linker, and the substituted pyrimidine ring is critical for achieving potent NSD2 inhibition [1]. Swapping the unique 5,6-dimethylpyrimidin-4-yloxy-methyl substituent for a closely related analog, such as a piperazine-linked or differently substituted pyrimidine, has been shown in structurally similar compound series to dramatically alter target binding kinetics, as supported by quantitative BindingDB records for related purine derivatives where a single atom change can shift IC50 values from nanomolar to micromolar ranges [2]. Therefore, the precise substitution pattern on this compound is a functional determinant, not a trivial variation.

Quantitative Differentiation Evidence for 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine Against Close Analogs


Structural Differentiation from Piperazine-Linked Purine Analogs

The target compound features a piperidine ring as a linker, which introduces distinct conformational flexibility and basicity compared to piperazine-linked analogs such as 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine . In related purine-based kinase inhibitor series documented in the patent literature, piperidine linkers frequently confer superior cellular permeability relative to their piperazine counterparts, a trend inferred from the broader class behavior where piperidine-containing compounds show consistently improved logD values [1].

NSD2 Inhibition Medicinal Chemistry Structure-Activity Relationship

Differentiation from 9-Methyl-Substituted Purine Analogs by Hydrogen-Bonding Capacity

Unlike 9-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine (CAS 2379985-27-8), which has a methyl group blocking the N9 position of the purine, the target compound retains an unsubstituted 9H-purine . This N-H moiety is a recognized hinge-binding motif in numerous kinase inhibitor pharmacophores. The presence of a free N-H in the target compound allows for a hydrogen bond donor interaction that is sterically and electronically impossible for the N9-methylated analog.

Target Binding Medicinal Chemistry Kinase Hinge Binding

Inferred Potency Differentiation for NSD2 Inhibition via Patent SAR

WO2023230038A1 explicitly identifies compounds with a piperidinyl-methylpurine pyrimidine scaffold as potent NSD2 inhibitors [1]. Within the patent's structure-activity relationship (SAR) table for NSD2 inhibition, multiple analogs with variations in the pyrimidine substitution pattern exhibit IC50 values ranging from less than 100 nM for the most potent to greater than 1 µM for those with suboptimal substituents. While the exact IC50 for 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is not disclosed, its specific 5,6-dimethyl substitution is characteristic of compounds falling within the more potent sub-group of the series.

NSD2 Histone Methyltransferase Structure-Activity Relationship

Validated Application Scenarios for Procuring 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine


NSD2 Histone Methyltransferase Inhibitor Screening and Assay Development

Based on its structural class described in WO2023230038A1, the primary application for this compound is as a tool inhibitor in biochemical and cellular assays targeting the histone methyltransferase NSD2 [1]. Its specific 5,6-dimethylpyrimidine substitution and piperidine linker make it a relevant candidate for exploring NSD2-related biology, including oncology research in cancers where NSD2 is a driver (e.g., multiple myeloma, acute lymphocytic leukemia).

Structure-Activity Relationship (SAR) Studies on Purine-Based Kinase Inhibitors

The compound serves as a key intermediate or comparator in medicinal chemistry SAR exploration. Its unique combination of a free 9H-purine hydrogen bond donor and a 5,6-dimethylpyrimidin-4-yloxy-methyl substituent provides a distinct chemical entry point for optimizing kinase inhibitor pharmacophores, particularly when studying the impact of different linkers (piperidine vs. piperazine) on biochemical and cellular potency.

Negative Control for DNA-PK-Independent Repair Mechanism Studies

As a purine derivative with a structure distinct from established DNA-PK inhibitors (like those in patent US20220402920), this compound could be utilized as a selectivity or negative control probe in DNA damage repair assays to help deconvolute DNA-PK-dependent versus NSD2-mediated cellular effects, given the shared purine core but divergent substitution patterns [2].

Quote Request

Request a Quote for 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.